5-Chloro-7-phenylquinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

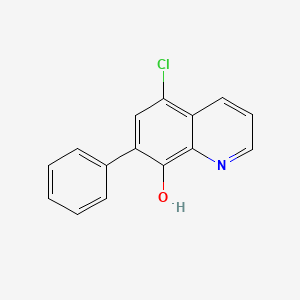

5-Chloro-7-phenylquinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the 5th position and a phenyl group at the 7th position.

Preparation Methods

The synthesis of 5-Chloro-7-phenylquinolin-8-ol can be achieved through various methods. One common approach involves the use of 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid . The reaction conditions typically involve maintaining specific molar ratios of the reactants and controlling the temperature to ensure the desired product is obtained. Industrial production methods may include green and sustainable processes such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

5-Chloro-7-phenylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

5-Chloro-7-phenylquinolin-8-ol has demonstrated promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with chlorine substitutions exhibit enhanced activity compared to their non-substituted counterparts.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4–16 µg/mL |

| 5-Chloro derivatives | Escherichia coli | <50 µg/mL |

The introduction of chlorine atoms increases the polarity and solubility of these compounds, which is crucial for their antibacterial efficacy .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including lung carcinoma (A549), cervical carcinoma (HeLa), and hepatocellular carcinoma (HepG2). The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| A549 | 5.6 | Doxorubicin 1.83 |

| HeLa | 10.2 | Doxorubicin 1.83 |

| HepG2 | 15.4 | Doxorubicin 1.83 |

The structure–activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the anticancer activity, with specific configurations leading to enhanced potency .

Neuroprotective Effects

Research indicates that quinoline derivatives, including this compound, can act as inhibitors of neurotoxins such as botulinum neurotoxin A (BoNT/A). These compounds disrupt the metalloprotease activity of the toxin, thereby providing a protective effect against neurodegeneration.

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Neurotoxin Inhibition | Extended half-paralysis time in mouse models |

In vivo studies demonstrated significant protective effects against BoNT/A-induced paralysis, highlighting the potential for therapeutic applications in neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple chlorine substitutions exhibited superior activity compared to standard antibiotics.

Case Study 2: Anticancer Screening

In vitro assays were conducted on multiple cancer cell lines to evaluate the cytotoxicity of this compound. The findings revealed that specific structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 5-Chloro-7-phenylquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with essential cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

5-Chloro-7-phenylquinolin-8-ol can be compared with other quinoline derivatives such as:

Quinoline: The parent compound with a simpler structure and fewer substituents.

Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

Clioquinol: An antifungal and antibacterial agent with a similar structure but different halogen substitutions

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Chloro-7-phenylquinolin-8-ol, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a quinoline ring system with a chlorine atom at the 5-position and a phenyl group at the 7-position. The molecular formula is C15H10ClN1O1, with a molecular weight of approximately 233.68 g/mol. The structural characteristics contribute significantly to its biological activity.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated notable antimicrobial effects. Research indicates that modifications in the quinoline structure can enhance antibacterial activity against various pathogens. For instance, derivatives with electron-withdrawing groups have shown improved potency against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.0625 |

| Chloroquine | Antibacterial | 0.125 |

Anticancer Activity

The compound exhibits cytotoxic effects against cancer cell lines, potentially functioning as an antimitotic agent. Studies have reported that quinoline derivatives can inhibit cell proliferation by interfering with microtubule dynamics . The mechanism involves disruption of mitotic spindle formation, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The compound showed significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound induced apoptosis in A549 lung cancer cells. The compound's mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Metal Chelation : Quinoline derivatives are known for their metal-chelating properties, which can disrupt metalloprotein functions essential for bacterial survival and cancer cell proliferation .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair, contributing to its anticancer properties .

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore its therapeutic applications:

- Optimization of Structure : Future studies should focus on synthesizing analogs with enhanced potency and reduced toxicity profiles.

- Clinical Trials : Investigating the compound's efficacy in clinical settings will be crucial for validating its potential as an antimicrobial or anticancer agent.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate the pathways through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Chloro-7-phenylquinolin-8-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using 5-chloro-8-hydroxyquinoline as a starting material. For instance, in analogous syntheses, 5-chloro-8-hydroxyquinoline is reacted with benzaldehyde derivatives in ethanol with triethylamine as a base at room temperature for 48 hours . To optimize yields:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst : Lewis acids like AlCl₃ could facilitate electrophilic substitution at the 7-position.

- Temperature : Elevated temperatures (e.g., 60–80°C) may reduce reaction time but require monitoring for decomposition.

- Purification : Recrystallization from ethanol-water mixtures (1:1) is effective for isolating crystalline products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For example, the phenyl group’s aromatic protons appear as a multiplet (δ 7.2–7.6 ppm), while the hydroxy proton may show broad resonance (δ 10–12 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the quinoline ring and phenyl substituent. Critical point analysis (e.g., bond critical points) can validate electronic delocalization .

- FT-IR : The O–H stretch (3200–3600 cm⁻¹) and C–Cl stretch (600–800 cm⁻¹) are key identifiers.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results for this compound derivatives be resolved?

- Methodological Answer :

- Multi-technique Validation : Cross-validate NMR/IR findings with X-ray data. For example, if NMR suggests a non-planar conformation but crystallography shows planarity, consider solvent effects or dynamic motion in solution .

- Computational Modeling : Density Functional Theory (DFT) calculations can simulate NMR chemical shifts and optimize geometries to reconcile discrepancies .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outlier data points in conflicting datasets .

Q. Which computational methods (e.g., DFT, HF) are suitable for studying the electronic properties of this compound, and how do they compare?

- Methodological Answer :

- DFT vs. Hartree-Fock (HF) : DFT (e.g., B3LYP/6-311+G(d,p)) accounts for electron correlation, making it superior for predicting UV-Vis spectra and HOMO-LUMO gaps. HF underestimates conjugation effects but is faster for preliminary geometry optimizations .

- Applications : Use time-dependent DFT (TD-DFT) to model charge-transfer transitions in metal complexes of the compound.

Q. How can intermediates in multi-step syntheses of this compound be efficiently purified and characterized?

- Methodological Answer :

- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor fractions via TLC (Rf ~0.3–0.5).

- In-line Analytics : Employ LC-MS for real-time tracking of reaction progress.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane-hexane) for high-purity crystals .

Q. How does the phenyl group at the 7-position influence the chelating properties and bioactivity of 8-hydroxyquinoline derivatives compared to halogens?

- Methodological Answer :

- Chelation Studies : The phenyl group introduces steric hindrance, reducing metal-binding affinity compared to smaller halogens (e.g., Cl or I). Use UV-Vis titration with Fe³⁺/Cu²⁺ to quantify stability constants .

- Biological Activity : The hydrophobic phenyl moiety may enhance cell membrane penetration, increasing antimicrobial efficacy. Compare MIC values against halogenated analogs (e.g., clioquinol) .

Properties

CAS No. |

648896-36-0 |

|---|---|

Molecular Formula |

C15H10ClNO |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

5-chloro-7-phenylquinolin-8-ol |

InChI |

InChI=1S/C15H10ClNO/c16-13-9-12(10-5-2-1-3-6-10)15(18)14-11(13)7-4-8-17-14/h1-9,18H |

InChI Key |

QXYHJAOAXPRWRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.